molecular formula C5H6F3N3 B3310031 (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine CAS No. 944898-11-7

(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B3310031
CAS No.: 944898-11-7
M. Wt: 165.12
InChI Key: KWQCRYJWRRUUOC-UHFFFAOYSA-N
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Description

(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine is a compound that features a trifluoromethyl group attached to an imidazole ring.

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with hydroxyl groups, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry

In chemistry, (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine is used as a building block for synthesizing more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating diseases such as cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-(Trifluoromethyl)-1H-imidazol-2-YL)methanamine apart is its imidazole ring, which provides additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

[5-(trifluoromethyl)-1H-imidazol-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c6-5(7,8)3-2-10-4(1-9)11-3/h2H,1,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWQCRYJWRRUUOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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